1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is an organic compound that features a bromine atom, an amino group, and a chlorine atom attached to a phenyl ring and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor followed by chlorination and amination steps. One common method is the bromination of 3-aminophenylpropanone, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromopyridine: Similar structure with a pyridine ring instead of a phenyl ring.
2-Amino-3-bromopyridine: Another pyridine derivative with different positioning of the amino and bromine groups.
3-Amino-2-chloropyridine: Contains a chlorine atom instead of bromine on the pyridine ring.
Uniqueness
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring
Properties
Molecular Formula |
C9H9BrClNO |
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Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(3-amino-2-bromophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(11)6-3-2-4-7(12)8(6)10/h2-4,9H,12H2,1H3 |
InChI Key |
NOMCFARVQZSYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)Br)Cl |
Origin of Product |
United States |
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